Cas no 2227703-74-2 ((1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol)

(1R)-3-Amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol is a chiral amino alcohol derivative featuring a phenylpyrazole core. Its stereospecific (R)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling its use as a building block in medicinal chemistry, particularly for the development of bioactive molecules. The phenylpyrazole moiety contributes to enhanced binding affinity in target interactions, while the propanolamine backbone offers flexibility for further derivatization. This compound is suitable for research in drug discovery, especially in the design of CNS-active or receptor-targeting agents, due to its structural and stereochemical properties.
(1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol structure
2227703-74-2 structure
Product Name:(1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol
CAS No:2227703-74-2
MF:C12H15N3O
MW:217.267002344131
CID:6104941
PubChem ID:165676625
Update Time:2025-10-23

(1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol
    • 2227703-74-2
    • EN300-1862607
    • Inchi: 1S/C12H15N3O/c13-7-6-12(16)10-8-14-15(9-10)11-4-2-1-3-5-11/h1-5,8-9,12,16H,6-7,13H2/t12-/m1/s1
    • InChI Key: BYDMODBFEUIXRX-GFCCVEGCSA-N
    • SMILES: O[C@@H](C1C=NN(C2C=CC=CC=2)C=1)CCN

Computed Properties

  • Exact Mass: 217.121512110g/mol
  • Monoisotopic Mass: 217.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 64.1Ų

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Additional information on (1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol

Comprehensive Overview of (1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2227703-74-2): Properties, Applications, and Research Insights

The compound (1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2227703-74-2) is a chiral amino alcohol derivative with a unique structural framework, combining a phenylpyrazole moiety with a propanolamine backbone. This molecular architecture has garnered significant interest in pharmaceutical and chemical research due to its potential as a building block for bioactive molecules. The stereochemistry at the C-1 position (R-configuration) further enhances its relevance in asymmetric synthesis and drug discovery.

Recent trends in AI-driven drug design and computational chemistry have highlighted the importance of chiral intermediates like 2227703-74-2. Researchers frequently search for "chiral amino alcohol applications" or "phenylpyrazole derivatives in medicine," reflecting the compound's versatility. Its hydrogen-bonding capacity and rigid aromatic system make it a candidate for modulating protein-ligand interactions, particularly in neurological targets and enzyme inhibition studies.

From a synthetic perspective, (1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol can be synthesized via asymmetric reduction of corresponding ketones or through enzymatic resolution. The pyrazole ring offers metabolic stability, a feature often queried in "how to improve drug half-life" discussions. Analytical characterization typically involves HPLC for enantiomeric purity assessment and NMR/X-ray crystallography for structural confirmation.

In material science, this compound's dual functional groups (–NH2 and –OH) enable its use as a linker for metal-organic frameworks (MOFs) or polymer modification. Sustainability-focused queries like "green chemistry approaches for amino alcohols" align with efforts to optimize its synthesis using biocatalysts or flow chemistry.

Ongoing studies explore its role in G-protein-coupled receptor (GPCR) modulation, with particular attention to serotonin and dopamine receptors. The phenylpyrazole component is structurally analogous to fragments found in several FDA-approved drugs, driving patent activity around related analogs. Safety profiles and ADME properties (Absorption, Distribution, Metabolism, Excretion) remain key research areas, as evidenced by frequent searches for "amino alcohol toxicity studies."

For industrial applications, scalability of 2227703-74-2 production is critical. Recent advances in continuous manufacturing and quality-by-design (QbD) principles address this need. The compound's logP and pKa values (frequently requested data points) suggest moderate lipophilicity, making it suitable for blood-brain barrier penetration studies in CNS drug development.

In summary, (1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol represents a multifaceted scaffold bridging medicinal chemistry, catalysis, and material science. Its CAS No. 2227703-74-2 serves as a pivotal identifier for researchers investigating structure-activity relationships or novel synthetic methodologies in peer-reviewed literature and patent databases.

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